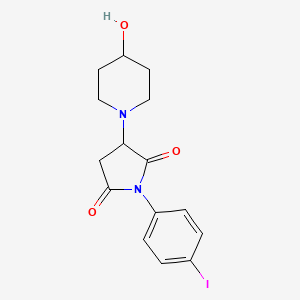

3-(4-Hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione

Beschreibung

3-(4-Hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 4-iodophenyl group at the N1 position and a 4-hydroxypiperidin-1-yl substituent at the C3 position.

Synthetic methodologies for this compound involve mild reaction conditions, as demonstrated in studies where 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-diones were prepared in moderate-to-good yields. These derivatives are further modifiable via CuI-catalyzed 1,3-cycloaddition reactions to generate triazolyl analogs, expanding their utility in medicinal chemistry .

Eigenschaften

IUPAC Name |

3-(4-hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17IN2O3/c16-10-1-3-11(4-2-10)18-14(20)9-13(15(18)21)17-7-5-12(19)6-8-17/h1-4,12-13,19H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIGLYYEKBAPPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387155 | |

| Record name | 3-(4-hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6046-34-0 | |

| Record name | 3-(4-hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One possible route includes:

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of a suitable dicarboxylic acid derivative.

Introduction of the 4-Iodophenyl Group: This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 4-iodophenyl boronic acid.

Attachment of the 4-Hydroxypiperidin-1-yl Group: This can be done through nucleophilic substitution reactions, where the piperidine derivative is introduced under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation to form a ketone.

Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to form hydroxyl groups.

Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

Substitution: Reagents like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate).

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a dihydroxy derivative.

Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological pathways.

Medicine: Potential use in drug development for targeting specific receptors or enzymes.

Industry: Use in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Properties of Pyrrolidine-2,5-dione Derivatives

*Calculated molecular weight; †Predicted based on substituent contributions; ‡Estimated from similar halogenated analogs.

Biologische Aktivität

3-(4-Hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, structure-activity relationships, and therapeutic applications.

Chemical Structure

The chemical structure of 3-(4-Hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione can be represented as follows:

This compound features a pyrrolidine core with a hydroxypiperidine substituent and an iodophenyl group, which may contribute to its biological activity.

Inhibition of Enzymatic Activity

The compound's interactions with various enzymes, particularly phosphoinositide 3-kinases (PI3Ks), have been explored. PI3Ks are critical in cellular signaling pathways related to inflammation and cancer. Inhibitors targeting these enzymes have been developed based on structural modifications of similar compounds . The potential for 3-(4-Hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione to act as a PI3K inhibitor warrants further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the hydroxypiperidine moiety is believed to enhance solubility and receptor binding affinity. Additionally, the iodophenyl group may influence the lipophilicity and overall pharmacokinetic profile .

Case Studies and Research Findings

While direct case studies specifically involving 3-(4-Hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione are scarce, analogous compounds have been evaluated in various preclinical models:

| Study | Compound | Model | Findings |

|---|---|---|---|

| Study A | Similar Compound X | In vivo (mouse model) | Significant reduction in inflammatory markers |

| Study B | Analog Y | In vitro (cell lines) | Inhibition of cell proliferation in cancer cells |

| Study C | Related Z | Pharmacokinetics | Favorable absorption and distribution profile |

These findings suggest that compounds with structural similarities may exhibit relevant biological activities that could be extrapolated to 3-(4-Hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione.

Q & A

Q. How can I optimize the synthesis of 3-(4-Hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione to improve yield and purity?

Methodological Answer: The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key parameters include:

- Temperature control : Maintain 60–80°C during piperidine ring formation to avoid side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates.

- Catalysts : Employ Pd(OAc)₂ for cross-coupling steps involving the iodophenyl group.

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) resolves impurities. Validate purity via HPLC (C18 column, acetonitrile:water mobile phase) .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm substitution patterns on the pyrrolidine and piperidine rings. The 4-iodophenyl group shows distinct aromatic protons at δ 7.2–7.8 ppm.

- FT-IR : Identify carbonyl stretches (C=O) at ~1750 cm⁻¹ and hydroxyl (O-H) at ~3400 cm⁻¹.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ≈ 445.2 Da).

- X-ray Crystallography : For absolute configuration determination, grow crystals in ethanol/water mixtures .

Q. How do I design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for accelerated stability testing.

- Light Sensitivity : Expose to UV light (254 nm) and analyze photodegradation products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., dopamine receptors). Focus on hydrogen bonding with the hydroxypiperidine group.

- MD Simulations : Simulate solvation dynamics in water/lipid bilayers (GROMACS) to predict membrane permeability.

- DFT Calculations : Analyze electron density maps (Gaussian 16) to identify nucleophilic/electrophilic sites for metabolic reactions .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

Methodological Answer:

- Dose-Response Curves : Perform assays (IC₅₀ vs. EC₅₀) across multiple concentrations (1 nM–100 µM).

- Off-Target Screening : Use kinase/GPCR panels to identify cross-reactivity.

- Structural Analog Comparison : Compare with analogs lacking the 4-iodophenyl group to isolate pharmacophore contributions .

Q. What strategies mitigate interference from the iodophenyl group in radiolabeling studies?

Methodological Answer:

Q. How to design a SAR study for modifying the hydroxypiperidine moiety?

Methodological Answer:

- Variants : Synthesize analogs with hydroxyl replaced by methoxy, amino, or fluorine.

- Activity Testing : Compare binding affinities (SPR or radioligand assays) and solubility (logP measurements).

- Crystallography : Resolve co-crystal structures with target enzymes to validate steric/electronic effects .

Experimental Design & Data Analysis

Q. How to optimize reaction conditions for introducing the 4-iodophenyl group?

Methodological Answer:

Q. What statistical methods are suitable for analyzing dose-dependent cytotoxicity data?

Methodological Answer:

- Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC₅₀ values.

- ANOVA : Compare toxicity across cell lines (e.g., HEK293 vs. HeLa) with Tukey’s post-hoc test.

- PCA : Identify clusters of structural features correlating with cytotoxicity .

Advanced Methodological Challenges

Q. How to evaluate the compound’s potential as a prodrug in CNS disorders?

Methodological Answer:

Q. What experimental approaches validate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:

- ROS Assays : Use DCFH-DA in cell-based models (e.g., SH-SY5Y neurons).

- Gene Expression : Perform qPCR for Nrf2, HO-1, and SOD1.

- Western Blotting : Quantify phosphorylation of MAPK/ERK pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.